N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid
Overview
Description
N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid typically involves the formation of the thiazole ring followed by the attachment of the phenyl and succinamic acid moieties. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. These methods may involve the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .
Scientific Research Applications
N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-acetamide
- N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-propionamide
- N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-butyramide
Uniqueness
N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid is unique due to its specific combination of the thiazole ring and succinamic acid moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-15-12(8-20-9)10-2-4-11(5-3-10)16-13(17)6-7-14(18)19/h2-5,8H,6-7H2,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWNOTPJIJMTCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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